3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine
Description
3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine is a cyclobutane-containing amine derivative characterized by a substituted phenyl group (4-methylphenyl) and a branched alkyl chain (3-methylbutylamine). Its structure combines a rigid cyclobutyl ring with aromatic and aliphatic moieties, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C16H25N |
|---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
3-methyl-1-[1-(4-methylphenyl)cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H25N/c1-12(2)11-15(17)16(9-4-10-16)14-7-5-13(3)6-8-14/h5-8,12,15H,4,9-11,17H2,1-3H3 |
InChI Key |
FXMQICKWRVNBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine typically involves the reaction of 1-(4-methylphenyl)cyclobutanone with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines.
Scientific Research Applications
3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine, highlighting differences in substituents, chromatographic behavior, and impurity profiles based on pharmacopeial and synthetic data:
Key Observations :
Substituent Effects on Chromatography: The presence of electron-withdrawing groups (e.g., chlorine in the 4-chlorophenyl analog) increases RRT compared to the phenyl analog (0.42 vs. 0.33), suggesting higher polarity and stronger interactions with the chromatographic stationary phase .
Structural Flexibility and Packing :
- Compounds with bulkier substituents (e.g., trimethoxyphenyl) likely exhibit greater steric hindrance, altering crystal packing efficiency compared to the target compound. Evidence from isomorphic imidazole derivatives (e.g., dihedral angles ~56°) suggests that substituent size and orientation significantly influence molecular twist and intermolecular interactions like π-π stacking and C–H⋯X hydrogen bonds .
Synthetic and Pharmacopeial Considerations :
- Impurity limits for related compounds (e.g., ≤0.1% for individual impurities in sibutramine analogs) underscore the importance of rigorous chromatographic separation methods, such as gas chromatography with flame-ionization detection, to ensure purity in pharmaceutical contexts .
Research Findings and Methodological Context
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for resolving the crystal structures of cyclobutane derivatives. For example, weak interactions (C–H⋯N and C–H⋯X hydrogen bonds) dominate the packing of isomorphic imidazole compounds, a trend that may extend to the target compound .
- Chromatographic Profiling : The pharmacopeial method described for sibutramine-related compounds employs a temperature-gradient protocol to resolve structurally similar impurities, a technique applicable to the target compound’s quality control .
Biological Activity
3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine is a compound of interest in medicinal chemistry due to its potential interactions with biological systems, particularly concerning neurotransmitter modulation. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutyl ring, a butylamine moiety, and a para-methylphenyl group. Its unique structure may influence its pharmacological properties, particularly in terms of receptor interactions and metabolic stability.
Neurotransmitter Interaction
Preliminary studies suggest that 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine may exhibit significant biological activity through its interaction with neurotransmitter systems. Similar compounds have been reported to inhibit the reuptake of serotonin and norepinephrine, indicating that this compound might possess comparable pharmacological effects.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine | C14H21N | Potential serotonin/norepinephrine reuptake inhibitor |
| 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | C14H20ClN | Related to sibutramine; known for appetite suppression |
| 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine | C14H18Cl2N | Studied for various pharmacological effects |
Pharmacokinetics and ADME Properties
In silico studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound indicate favorable characteristics that enhance its potential as a therapeutic agent. The compound's lipophilicity suggests good membrane permeability, which is critical for central nervous system (CNS) activity.
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of compounds structurally related to 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine in transgenic mouse models. The findings indicated that these compounds could stabilize microtubules and potentially mitigate neurodegenerative processes associated with diseases like Alzheimer's.
Key Findings:
- Microtubule Stabilization: Compounds demonstrated significant stabilization of microtubules in vitro.
- Neuroprotection: In vivo studies showed reduced neurodegeneration markers in treated mice compared to controls.
Cytotoxicity Studies
Further investigations into the cytotoxic properties of related Mannich bases revealed that structural modifications could enhance or diminish cytotoxicity against various cancer cell lines. The presence of specific functional groups was linked to increased potency against human colon cancer cell lines.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine | MCF-7 (Breast Cancer) | TBD |
| Mannich Base A | Jurkat (T-cell Leukemia) | 5.2 |
| Mannich Base B | HepG2 (Liver Cancer) | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
